2,4,5-Trimethylaniline

Catalog No.
S577906
CAS No.
137-17-7
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylaniline

CAS Number

137-17-7

Product Name

2,4,5-Trimethylaniline

IUPAC Name

2,4,5-trimethylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3

InChI Key

BMIPMKQAAJKBKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N)C

Solubility

less than 0.1 mg/mL at 73° F (NTP, 1992)
0.01 M
Sol in alcohol and ether; insol in wate

Synonyms

2,4,5-TMA, 2,4,5-trimethylaniline, 2,4,5-trimethylaniline hydrochloride

Canonical SMILES

CC1=CC(=C(C=C1C)N)C

2,4,5-Trimethylaniline is an organic compound with the molecular formula C₉H₁₃N and a CAS number of 137-17-7. It appears as white crystals or beige powder and is characterized by the presence of three methyl groups attached to the aniline structure at the 2, 4, and 5 positions. This compound is notable for its aromatic properties and is classified as a tertiary amine due to the nitrogen atom bonded to three carbon atoms.

2,4,5-Trimethylaniline is insoluble in water but can react with acids, undergoing exothermic neutralization reactions to form salts and water . Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis.

2,4,5-Trimethylaniline's mechanism of action depends on the specific reaction it's involved in.

  • In condensation reactions: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a new C-N bond and a Schiff base.
  • As a Brønsted-Lowry base: In
  • High-Performance Liquid Chromatography (HPLC)

    It is used as a standard in HPLC analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys, highlighting potential safety concerns in children's products [].

  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-MS/MS)

    2,4,5-Trimethylaniline serves as a standard in LC-MS/MS analysis for the determination of aromatic amines present in mainstream waterpipe smoke, aiding research on the potential health risks associated with waterpipe tobacco use [].

Involving 2,4,5-trimethylaniline include:

  • Neutralization Reactions: This compound can neutralize acids, resulting in the formation of salts and water. The reaction is exothermic, indicating that heat is released during the process .
  • Nucleophilic Substitution: As a nucleophile, 2,4,5-trimethylaniline can participate in electrophilic aromatic substitution reactions, where it can react with electrophiles such as halogens or acyl chlorides.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding nitro or hydroxyl derivatives.

Research indicates that 2,4,5-trimethylaniline exhibits various biological activities. It has been studied for its potential toxicity and carcinogenic properties. The compound has been listed under Proposition 65 due to concerns regarding its potential carcinogenic effects when exposed to humans . Additionally, studies have shown that it may have neurotoxic effects and could impact reproductive health .

Several methods have been developed for synthesizing 2,4,5-trimethylaniline:

  • Direct Methylation of Aniline: This method involves the methylation of aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: A more complex route involves using Friedel-Crafts reactions where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of trimethyl-substituted anilines using reducing agents like iron or zinc in acidic conditions.

2,4,5-Trimethylaniline serves multiple purposes across various industries:

  • Dyes and Pigments: It is widely used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
  • Pharmaceuticals: The compound is utilized in the pharmaceutical industry for developing various drugs.
  • Agrochemicals: It plays a role in synthesizing agrochemicals that are used in agriculture for pest control and plant growth regulation.
  • Corrosion Inhibitors: Its properties make it suitable as a corrosion inhibitor in industrial applications .

Studies on the interactions of 2,4,5-trimethylaniline with other compounds reveal significant considerations for safety and efficacy:

  • Incompatibilities: The compound may react adversely with isocyanates and halogenated organics. It is essential to ensure proper handling and storage to prevent hazardous reactions .
  • Toxicological Studies: Research has focused on understanding its toxicological profile. Investigations into its effects on human health emphasize the need for caution due to potential carcinogenicity and neurotoxicity .

In comparing 2,4,5-trimethylaniline with similar compounds such as 2,4-dimethylaniline and 2,6-dimethylaniline, several unique characteristics emerge:

Compound NameMolecular FormulaUnique Features
2,4,5-TrimethylanilineC₉H₁₃NThree methyl groups; potential carcinogenicity
2,4-DimethylanilineC₈H₁₁NTwo methyl groups; less toxic than its counterpart
2,6-DimethylanilineC₈H₁₁NSimilar structure but different substitution pattern

The uniqueness of 2,4,5-trimethylaniline lies in its specific arrangement of methyl groups which affects its reactivity and biological activity compared to other dimethylated anilines. This distinct configuration contributes to its specific applications and safety considerations in industrial use.

Physical Description

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992)

Color/Form

White crystals
NEEDLES OBTAINED FROM WATER AS SOLVENT

XLogP3

2.3

Boiling Point

453 to 455 °F at 760 mm Hg (NTP, 1992)
234.5 °C

Density

0.957 (NTP, 1992)
0.957

LogP

2.27 (LogP)
log Kow= 2.27

Melting Point

154 °F (NTP, 1992)
68.0 °C
68 °C

UNII

00KUO98F97

Related CAS

21436-97-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
H411 (97.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 155.1 °F ; 10 mm Hg at 228.2° F (NTP, 1992)
0.01 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

137-17-7

Wikipedia

2,4,5-trimethylaniline

Methods of Manufacturing

PROBABLY BY NITRATION OF PSEUDOCUMENE FOLLOWED BY REDUCTION

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
EPA Method EAD 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS.

Dates

Modify: 2023-08-15

Explore Compound Types